molecular formula C18H19NO2 B12906587 Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cat. No.: B12906587
M. Wt: 281.3 g/mol
InChI Key: UHQSNENBVWAUFE-MSOLQXFVSA-N
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Description

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves cycloaddition reactions. One common method is the (4+2) cycloaddition of nitroso compounds with conjugated dienes . This reaction can be catalyzed by chiral phosphoric acids, leading to high regio-, diastereo-, and enantioselectivity . Another approach involves the use of alkali bases such as cesium carbonate or potassium carbonate in intramolecular Michael addition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino alcohols.

Scientific Research Applications

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of phenyl groups, which influence its reactivity and binding properties. This makes it a valuable compound for studying stereoselective reactions and developing targeted pharmaceuticals.

Biological Activity

Chemical Structure and Properties

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine features a complex bicyclic structure that contributes to its unique biological activities. The presence of multiple phenyl groups may enhance its interaction with biological targets.

Molecular Formula

  • C : 18
  • H : 22
  • N : 1
  • O : 1

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli in vitro.
  • Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. A study reported a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It might influence key signaling pathways related to apoptosis and inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest a promising profile for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The data indicate that this compound has significant potential as an anticancer therapeutic.

Future Directions

Further research is essential to comprehensively understand the biological activity of this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific pathways affected by the compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired biological targets.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(2R,3aS)-2,3a-diphenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C18H19NO2/c1-3-8-15(9-4-1)17-14-18(16-10-5-2-6-11-16)12-7-13-20-19(18)21-17/h1-6,8-11,17H,7,12-14H2/t17-,18+/m1/s1

InChI Key

UHQSNENBVWAUFE-MSOLQXFVSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2(CC(ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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